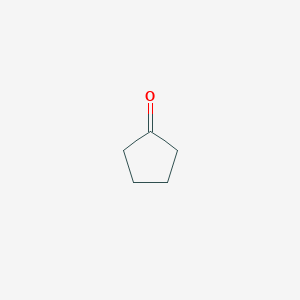

Cyclopentanone

カタログ番号 B042830

:

120-92-3

分子量: 84.12 g/mol

InChIキー: BGTOWKSIORTVQH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US06699870B2

Procedure details

The compound (b) is reacted with trichloroacetyl chloride in a solvent such as diethyl ether, dimethoxyethane or tetrahydrofuran to give the dichlorocyclobutanone compound (f) (Alternatively, when it is reacted with diacetyl chloride, a monochloro-compound is obtained. The monochloro-compound can also be obtained by reacting with trichloroacetyl chloride, followed by treating with acetic acid.), and then the product is treated with a reducing agent such as zinc dust, whereby the cyclobutanone compound represented by the formula (g) can be obtained. The reaction temperature is preferably 10 to 50° C. When the compound (g) is treated with a peroxide such as 3-chloroperbenzoic acid in the presence of sodium hydrogen carbonate in a solvent such as dichloromethane, the lactone compound represented by the formula (h) can be obtained. The reaction temperature is preferably in the range of from room temperature to 40° C. When the compound (b) is treated with dichloroketene and diazomethane, a cyclopentanone compound in the formula (f) is obtained, and when the compound (g) is treated with diazomethane, a cyclopentanone compound in formula (g) is obtained. When the cyclopentanone compound is further treated with diazomethane, a cyclohexanone compound is obtained.

[Compound]

Name

lactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( h )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

compound ( b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

cyclobutanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

monochloro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

( g )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

compound ( g )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

peroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Name

Identifiers

|

REACTION_CXSMILES

|

ClC(Cl)(Cl)C(Cl)=O.[Cl:8][C:9]1([Cl:14])[CH2:12][C:11](=[O:13])[CH2:10]1.ClC1[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([O:24]O)=O)C=1.C(=O)([O-])O.[Na+].ClC(Cl)=C=O.[N+](=C)=[N-]>[Zn].ClCCl.C(O)(=O)C>[C:22]1(=[O:24])[CH2:18][CH2:19][CH2:20][CH2:21]1.[Cl:8][C:9]1([Cl:14])[CH2:12][C:11](=[O:13])[CH2:10]1 |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

lactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( h )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

compound ( b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=C=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=[N-])=C

|

Step Four

|

Name

|

cyclobutanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1(CC(C1)=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

[Compound]

|

Name

|

monochloro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)Cl)(Cl)Cl

|

Step Eight

[Compound]

|

Name

|

( g )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

compound ( g )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

peroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=CC=C1)C(=O)OO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is preferably 10 to 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is preferably in the range of from room temperature to 40° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCC1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1(CC(C1)=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06699870B2

Procedure details

The compound (b) is reacted with trichloroacetyl chloride in a solvent such as diethyl ether, dimethoxyethane or tetrahydrofuran to give the dichlorocyclobutanone compound (f) (Alternatively, when it is reacted with diacetyl chloride, a monochloro-compound is obtained. The monochloro-compound can also be obtained by reacting with trichloroacetyl chloride, followed by treating with acetic acid.), and then the product is treated with a reducing agent such as zinc dust, whereby the cyclobutanone compound represented by the formula (g) can be obtained. The reaction temperature is preferably 10 to 50° C. When the compound (g) is treated with a peroxide such as 3-chloroperbenzoic acid in the presence of sodium hydrogen carbonate in a solvent such as dichloromethane, the lactone compound represented by the formula (h) can be obtained. The reaction temperature is preferably in the range of from room temperature to 40° C. When the compound (b) is treated with dichloroketene and diazomethane, a cyclopentanone compound in the formula (f) is obtained, and when the compound (g) is treated with diazomethane, a cyclopentanone compound in formula (g) is obtained. When the cyclopentanone compound is further treated with diazomethane, a cyclohexanone compound is obtained.

[Compound]

Name

lactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( h )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

compound ( b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

cyclobutanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

monochloro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

( g )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

compound ( g )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

peroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Name

Identifiers

|

REACTION_CXSMILES

|

ClC(Cl)(Cl)C(Cl)=O.[Cl:8][C:9]1([Cl:14])[CH2:12][C:11](=[O:13])[CH2:10]1.ClC1[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([O:24]O)=O)C=1.C(=O)([O-])O.[Na+].ClC(Cl)=C=O.[N+](=C)=[N-]>[Zn].ClCCl.C(O)(=O)C>[C:22]1(=[O:24])[CH2:18][CH2:19][CH2:20][CH2:21]1.[Cl:8][C:9]1([Cl:14])[CH2:12][C:11](=[O:13])[CH2:10]1 |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

lactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( h )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

compound ( b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=C=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=[N-])=C

|

Step Four

|

Name

|

cyclobutanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1(CC(C1)=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

[Compound]

|

Name

|

monochloro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)Cl)(Cl)Cl

|

Step Eight

[Compound]

|

Name

|

( g )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

compound ( g )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

peroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=CC=C1)C(=O)OO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is preferably 10 to 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is preferably in the range of from room temperature to 40° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCC1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1(CC(C1)=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |